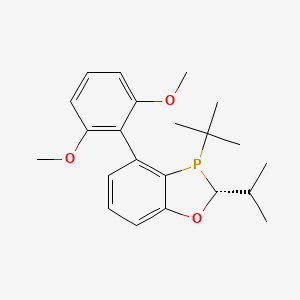
4,4-Difluoro-3-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-3-phenylbutanoic acid is a compound that has not been directly synthesized or studied in the provided papers. However, related compounds with similar structural motifs, such as trifluorinated and difluorinated butanoic acids with phenyl substitutions, have been synthesized and analyzed. These compounds are of interest due to their potential biological activities and their utility in various chemical syntheses .
Synthesis Analysis
The synthesis of related fluorinated butanoic acids typically involves multi-step procedures. For instance, asymmetric synthesis of trifluorinated amino acids has been achieved through enantioselective processes, such as Sharpless asymmetric dihydroxylation and biomimetic transamination, which are important for producing enantiomerically pure compounds . Difluorinated compounds have been synthesized through reactions such as double dehydrobromination and Diels-Alder reactions . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired fluorinated butanoic acids.
Molecular Structure Analysis
The molecular structure of fluorinated butanoic acids is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of these molecules. Quantum chemical computations and molecular docking studies have been used to analyze the structure and predict the biological activity of similar compounds, such as 4-amino-3-phenylbutanoic acid . These studies provide insights into the electronic structure, vibrational spectra, and potential interactions with biological targets.
Chemical Reactions Analysis
Fluorinated butanoic acids participate in various chemical reactions due to their reactive functional groups. For example, the trifluoromethyl group in trifluorinated butanoic acids can act as a bioisostere, influencing the biological activity of these compounds . Difluorinated butanoic acids have been shown to undergo reactions such as dealkylation and cyclization, which are useful for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated butanoic acids are largely determined by the presence of fluorine atoms. Fluorine imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These properties are crucial for the potential therapeutic applications of these compounds. Additionally, the presence of fluorine can affect the acidity of the carboxylic acid group, making these compounds more acidic than their non-fluorinated counterparts .
Applications De Recherche Scientifique
1. Environmental Impact and Emission Studies
- Emission Sources of Perfluorinated Carboxylic Acids : Research by Wang et al. (2014) identifies various sources of perfluoroalkyl carboxylic acids (PFCAs), including historical and current uses of perfluorobutanoic acid and its derivatives. This study highlights the need for understanding the environmental impact of such compounds (Wang et al., 2014).
2. Chemical Synthesis and Material Science
- Synthesis of Chiral Dendrimers : Greiveldinger and Seebach (1998) used (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid for synthesizing dendritic branches, leading to the creation of CF3-substituted dendrimers. These dendrimers have applications in material science and nanotechnology (Greiveldinger & Seebach, 1998).
3. Industrial and Commercial Applications
- Perfluorinated Compounds in Commercial Products : Lindstrom et al. (2011) discuss the use of perfluorinated compounds like perfluorooctanoic acid in a variety of consumer products. The study highlights the widespread use and potential health impacts of these compounds (Lindstrom, Strynar & Libelo, 2011).
4. Advanced Treatment Techniques
- Electrochemical Mineralization : Niu et al. (2012) explore the electrochemical mineralization of perfluorocarboxylic acids using modified electrodes, potentially offering a method for treating contaminated wastewater (Niu et al., 2012).
5. Environmental Toxicology
- Toxicology Studies : Stahl, Mattern, and Brunn (2011) provide a comprehensive review of the toxicology of perfluorinated compounds, essential for understanding their impact on human health and the environment (Stahl, Mattern & Brunn, 2011).
6. Environmental Science and Ecology
- Degradation and Transport in Aquatic Systems : Zhou et al. (2013) study the occurrence and transport of perfluoroalkyl acids, including shorter-chain variants, in aquatic ecosystems, providing insights into their environmental behavior and impact (Zhou et al., 2013).
Safety and Hazards
The safety information for “4,4-Difluoro-3-phenylbutanoic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
Propriétés
IUPAC Name |
4,4-difluoro-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTSUIJPZMICFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3-phenylbutanoic acid | |
CAS RN |
862458-16-0 |
Source


|
| Record name | 4,4-difluoro-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2526135.png)
![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)cyclopentanecarboxylate](/img/structure/B2526136.png)
![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)



![7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2526144.png)
![7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2526147.png)


![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2526153.png)

